molecular formula C16H18ClNO B4730539 2-(3-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

2-(3-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

Cat. No. B4730539
M. Wt: 275.77 g/mol
InChI Key: VLPJTOPGPHRBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(2-methoxybenzyl)ethanamine, also known as o-Chloroamphetamine (OCA), is a chemical compound that belongs to the class of amphetamines. OCA is a psychoactive drug that has been used in scientific research to investigate the mechanism of action of amphetamines and their effects on the central nervous system.

Scientific Research Applications

OCA has been used in scientific research to investigate the mechanism of action of amphetamines and their effects on the central nervous system. OCA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, euphoria, and energy. OCA has also been used to study the effects of amphetamines on the cardiovascular system, as it can cause vasoconstriction and increase heart rate and blood pressure.

Mechanism of Action

OCA works by increasing the release of dopamine, norepinephrine, and serotonin in the brain through the inhibition of their reuptake. OCA also acts as a substrate for the vesicular monoamine transporter, leading to the release of these neurotransmitters from vesicles in presynaptic neurons. OCA also has weak affinity for the serotonin and norepinephrine transporters, leading to their inhibition and subsequent increase in synaptic concentrations of these neurotransmitters.
Biochemical and Physiological Effects
OCA has been shown to increase alertness, euphoria, and energy through its effects on the central nervous system. OCA also increases heart rate and blood pressure, leading to vasoconstriction and decreased blood flow to peripheral tissues. OCA has also been shown to increase body temperature and decrease appetite.

Advantages and Limitations for Lab Experiments

OCA has several advantages for lab experiments, including its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain, making it useful for studying the effects of amphetamines on the central nervous system. However, OCA has several limitations, including its potential for toxicity and its effects on the cardiovascular system, which can complicate experiments involving blood pressure and heart rate measurements.

Future Directions

Future research on OCA could focus on its potential as a treatment for depression and other mood disorders, as well as its effects on cognitive function and memory. Further studies could also investigate the potential for OCA to be used as a tool for studying the role of neurotransmitters in the brain and their effects on behavior. Additionally, research could focus on developing safer and more effective analogs of OCA for use in scientific research and potential therapeutic applications.

properties

IUPAC Name

2-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-8-3-2-6-14(16)12-18-10-9-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPJTOPGPHRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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